5-hydroxy-4-methylisobenzofuran-1(3H)-one 5-hydroxy-4-methylisobenzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 1194700-73-6
VCID: VC2702937
InChI: InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
SMILES: CC1=C(C=CC2=C1COC2=O)O
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol

5-hydroxy-4-methylisobenzofuran-1(3H)-one

CAS No.: 1194700-73-6

Cat. No.: VC2702937

Molecular Formula: C9H8O3

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-4-methylisobenzofuran-1(3H)-one - 1194700-73-6

Specification

CAS No. 1194700-73-6
Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
IUPAC Name 5-hydroxy-4-methyl-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
Standard InChI Key XCLSUJASPNFYRV-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1COC2=O)O
Canonical SMILES CC1=C(C=CC2=C1COC2=O)O

Introduction

Chemical Identity and Structure

5-Hydroxy-4-methylisobenzofuran-1(3H)-one features a fused bicyclic structure combining a benzene ring with a furanone moiety. The compound is uniquely identified through several chemical nomenclature systems:

Identifier TypeValue
CAS Number1194700-73-6
IUPAC Name5-hydroxy-4-methyl-3H-2-benzofuran-1-one
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
InChIInChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
InChIKeyXCLSUJASPNFYRV-UHFFFAOYSA-N
SMILESCC1=C(C=CC2=C1COC2=O)O

The molecule contains three oxygen atoms: one in the lactone group (furanone ring), one as a hydroxyl group at position 5, and one as part of the furanone ring structure. The methyl group at position 4 contributes to its unique chemical properties and reactivity patterns .

Physicochemical Properties

Physical Characteristics

The compound exists as a solid at room temperature and is likely white to off-white in color based on similar compounds in its class. Its physical properties make it suitable for various research applications:

PropertyValueSource
Physical StateSolid
Molecular Weight164.16 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass164.047344113 Da
Heavy Atom Count12
Aromatic Heavy Atom Count6
Fraction Csp30.22

Solubility and Partition Coefficients

The compound's solubility parameters provide insights into its dissolution behavior in various solvents:

MethodLog P o/w ValueSource
XLogP3-AA1.4
iLOGP1.52
XLOGP31.36
WLOGP1.22
MLOGP1.25
SILICOS-IT2.13
Consensus Log P o/w1.49

Aqueous Solubility

MethodLog S ValueSolubilityClassSource
ESOL-2.081.35 mg/ml; 0.00823 mol/lSoluble
Ali-1.941.89 mg/ml; 0.0115 mol/lVery soluble
SILICOS-IT-2.380.683 mg/ml; 0.00416 mol/lSoluble

These values indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one has good water solubility while maintaining moderate lipophilicity, suggesting favorable properties for drug development applications .

Chemical Reactivity

The reactivity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one is governed by its functional groups, particularly the hydroxyl group at the 5th position and the lactone moiety.

Reactive Functional Groups

The compound contains several reactive functional groups that can participate in various chemical transformations:

  • Hydroxyl group: Can undergo oxidation, reduction, and substitution reactions

  • Lactone group: Susceptible to hydrolysis and nucleophilic attack

  • Methyl group: Can participate in oxidation reactions

  • Aromatic ring: Can undergo electrophilic aromatic substitution reactions

Oxidation Reactions

The hydroxyl group at the 5th position can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-4-methylisobenzofuran-1(3H)-one . This oxidation process may be achieved using various oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under appropriate conditions.

Reduction and Substitution

The compound can undergo reduction reactions to form derivatives with different functional groups. Additionally, the hydroxyl group can participate in substitution reactions with alkyl halides, acyl chlorides, or sulfonyl chlorides to produce ethers, esters, or sulfonate derivatives, respectively .

Biological Activities and Applications

Pharmacokinetic Properties

Predictive models suggest favorable pharmacokinetic properties for 5-hydroxy-4-methylisobenzofuran-1(3H)-one:

PropertyPredictionSource
GI AbsorptionHigh
Blood-Brain Barrier PermeantYes
P-glycoprotein SubstrateNo
Cytochrome P450 InhibitionNo inhibition predicted for major CYP isoforms
Log Kp (skin permeation)-6.34 cm/s

Drug-Likeness Assessment

The compound conforms to several drug-likeness criteria:

RuleViolationsSource
Lipinski's Rule of Five0 violations
Veber's Rules0 violations
Egan's Rules0 violations
Muegge's Rules1 violation
Bioavailability Score0.55

These parameters indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one possesses favorable physicochemical properties for potential drug development .

ParameterClassification/StatementSource
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P305+P351+P338

Hazard Interpretation

The hazard statements indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The precautionary statements recommend:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

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